

# D-Hydroorotic acid CAS number and molecular weight

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *D-Hydroorotic acid*

Cat. No.: *B1349200*

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## Technical Guide: D-Hydroorotic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **D-Hydroorotic acid**, focusing on its core physicochemical properties and its role in biological pathways. This document is intended for researchers, scientists, and professionals in drug development who are interested in pyrimidine metabolism and related therapeutic targets.

## Core Properties of Hydroorotic Acid

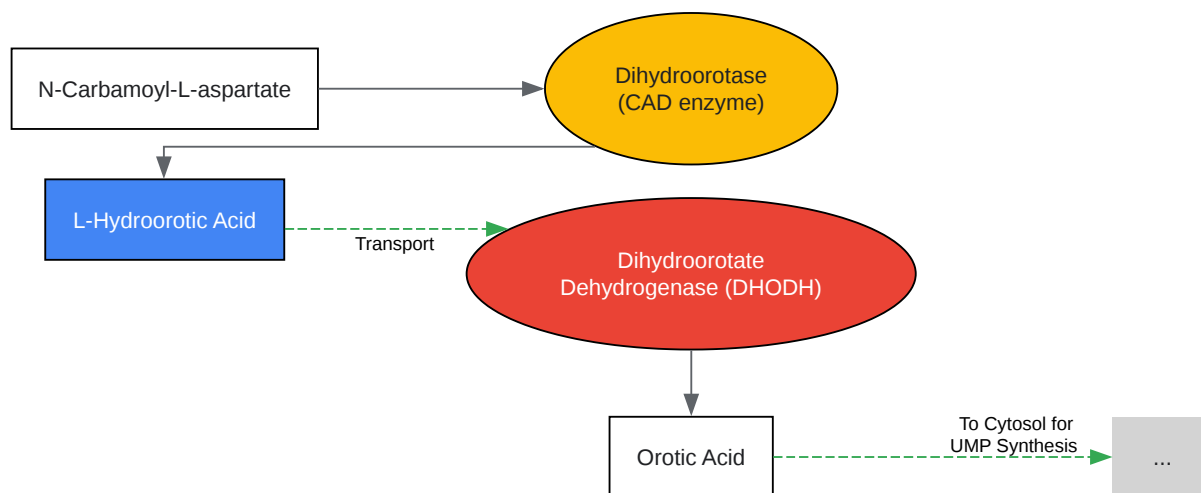
Hydroorotic acid is a key intermediate in the de novo biosynthesis of pyrimidines. It exists as two stereoisomers, L- and **D-hydroorotic acid**, as well as a racemic mixture. The molecular weight and Chemical Abstracts Service (CAS) numbers for these forms are summarized below. While CAS numbers for the L-isomer and the racemic mixture are well-documented, a specific CAS number for **D-Hydroorotic acid** is not readily available in common chemical databases.

Property	Value	Forms
Molecular Weight	158.11 g/mol [1][2][3]	D-, L-, and DL-Hydroorotic acid
CAS Number	5988-19-2[4][5][6]	L-Hydroorotic acid (S-isomer)
155-54-4[1][7][8][9][10]	(+/-)-Hydroorotic acid (Racemic mixture)	
6202-10-4[1][11][12][13]	DL-Hydroorotic acid (Racemic mixture)	
Not readily available	D-Hydroorotic acid (R-isomer)	

## Role in Pyrimidine Biosynthesis

Hydroorotic acid is a critical component of the de novo pyrimidine biosynthesis pathway, which is essential for the creation of nucleotides for DNA and RNA synthesis. The L-isomer, L-dihydroorotate, is the direct substrate for the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH). DHODH catalyzes the oxidation of L-dihydroorotate to orotate, a pivotal step in the formation of uridine monophosphate (UMP).

The diagram below illustrates the position of hydroorotic acid within this vital metabolic pathway.



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De novo pyrimidine biosynthesis pathway.

## Experimental Protocols

The enzymatic conversion of dihydroorotic acid is frequently studied to assess the activity of dihydroorotate dehydrogenase (DHODH), a target for immunosuppressive and anti-cancer drugs. Below are summaries of common experimental methodologies used to assay DHODH activity.

### Dihydroorotate Dehydrogenase (DHODH) Enzyme Assay

This protocol outlines a general method for measuring DHODH activity based on the conversion of dihydroorotic acid to orotic acid.

- **Preparation of Reaction Mixture:** A reaction buffer is prepared, typically containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, and 0.05% Triton X-100.
- **Enzyme and Substrate:** Recombinant human DHODH is pre-incubated with cofactors such as 100  $\mu$ M coenzyme Q10.

- **Initiation of Reaction:** The reaction is initiated by adding the substrate, dihydroorotic acid, to a final concentration of approximately 500  $\mu\text{M}$ .
- **Monitoring the Reaction:** The formation of orotic acid can be monitored using several detection methods:
  - **Spectrophotometry:** The reduction of an artificial electron acceptor like 2,6-dichloroindophenol (DCIP) can be measured by the decrease in absorbance at 650 nm.
  - **HPLC:** A more sensitive method involves separating the product, orotic acid, from the substrate using anion-exchange high-performance liquid chromatography (HPLC) and quantifying it by UV detection at 280 nm. This method has a detection limit of around 20 pmol per injection.
  - **Fluorescence Assay:** Orotic acid can be derivatized to produce a fluorescent compound, allowing for highly sensitive detection.
- **Data Analysis:** Enzyme kinetics, including the Michaelis constant ( $K_m$ ) and the maximum reaction velocity ( $V_{\text{max}}$ ), can be calculated from the rate of product formation at various substrate concentrations. The apparent  $K_m$  for dihydroorotic acid has been reported to be approximately 12  $\mu\text{M}$ .

These assays are crucial for screening potential inhibitors of DHODH, which are of significant interest in drug development for autoimmune diseases and cancer.

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- To cite this document: BenchChem. [D-Hydroorotic acid CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1349200#d-hydroorotic-acid-cas-number-and-molecular-weight]

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